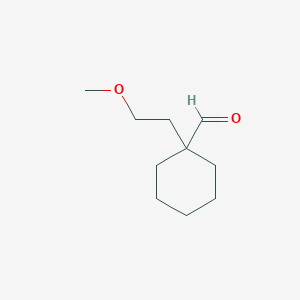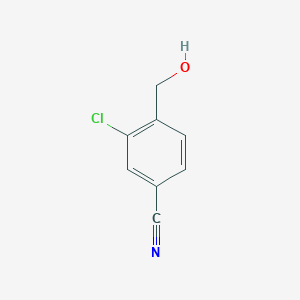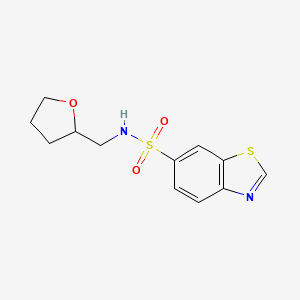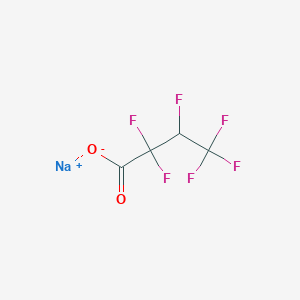
3-(Difluoromethoxy)-1,2-oxazole
Overview
Description
The compound “3-(Difluoromethoxy)-1,2-oxazole” likely contains an oxazole ring, which is a five-membered ring containing two carbon atoms, two nitrogen atoms, and one oxygen atom . The “3-(Difluoromethoxy)” part suggests that a difluoromethoxy group (–OCHF2) is attached to the third position of the oxazole ring.
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the oxazole ring and the difluoromethoxy group. The exact structure would depend on the specific arrangement of these groups within the molecule .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the oxazole ring and the difluoromethoxy group. The oxazole ring is aromatic and relatively stable, but can participate in various reactions under suitable conditions . The difluoromethoxy group may also influence the compound’s reactivity .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Some general properties can be predicted based on the groups present in the molecule. For example, the presence of the difluoromethoxy group might increase the compound’s polarity and influence its solubility .Scientific Research Applications
Medicinal Chemistry: Pulmonary Fibrosis Treatment
3-(Difluoromethoxy)-1,2-oxazole: derivatives have been studied for their potential therapeutic effects on pulmonary diseases. Specifically, compounds like 3-Cyclopropylmethoxy-4-(difluoromethoxy) Benzoic Acid have shown inhibitory effects on TGF-β1-induced epithelial–mesenchymal transformation (EMT) in vitro and bleomycin-induced pulmonary fibrosis in vivo . This suggests that such compounds could be valuable in developing treatments for idiopathic pulmonary fibrosis (IPF), a progressive and often fatal lung disease.
Technological Applications: Liquid Crystal Displays
The difluoromethoxy group, due to its high electronegativity and excellent lipophilicity, is being investigated for use in the development of liquid crystal displays (LCDs) . The specific electronic distribution and thermal/chemical stability of the difluoromethoxy group make it an invaluable component for constructing nematic liquid crystals containing permanent dipoles, which are crucial for high-quality LCDs.
Agricultural Chemistry: Pesticides and Herbicides
In agriculture, difluoromethoxy compounds, including 3-(Difluoromethoxy)-1,2-oxazole derivatives, are explored for their use in pesticides and herbicides . The unique properties of the difluoromethoxy group, such as its additional H-bonding capacity, contribute to the efficacy of these agrochemicals.
Pharmaceutical Development: Anti-inflammatory Drugs
The difluoromethoxy motif is part of commercially available drugs like Roflumilast , a selective enzyme inhibitor used as an anti-inflammatory for the treatment of chronic obstructive pulmonary disease (COPD) . Research into the efficacy of difluoromethoxy aromatics spans various areas, including their potential as antibacterial products and anaesthetics.
Material Science: Synthesis of Innovative Fluorinated Molecules
The synthesis of trifluoromethoxy- and difluoromethoxy-molecules, including 3-(Difluoromethoxy)-1,2-oxazole , is a hot topic in material science . These molecules are essential in many current topics like batteries, polymers, and early diagnostics, due to the particular properties of the fluorine atom.
Radiochemistry: Medical Imaging
3-(Difluoromethoxy)-1,2-oxazole: and its derivatives are being developed for applications in medical imaging . The incorporation of fluorine-18 isotope into these compounds can lead to new diagnostic tools, particularly in the field of neurodegenerative diseases.
Safety and Hazards
Future Directions
properties
IUPAC Name |
3-(difluoromethoxy)-1,2-oxazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3F2NO2/c5-4(6)9-3-1-2-8-7-3/h1-2,4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVBVBRIUARAYKJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CON=C1OC(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3F2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
135.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Difluoromethoxy)-1,2-oxazole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





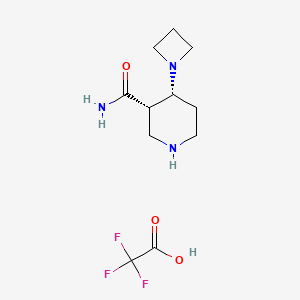
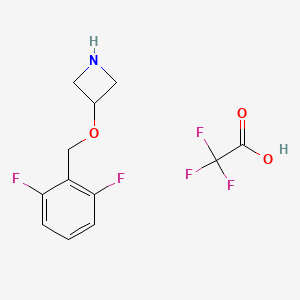

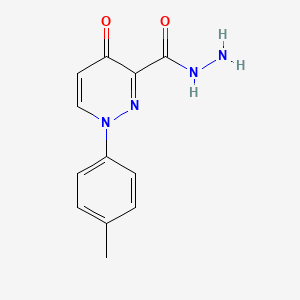
![methyl (2S)-2-{[(tert-butoxy)carbonyl]amino}-2-{4-[(trifluoromethane)sulfonyloxy]phenyl}acetate](/img/structure/B1458241.png)

